molecular formula C11H9NO5 B1177111 GQ1balpha ganglioside CAS No. 143476-26-0

GQ1balpha ganglioside

Cat. No.: B1177111
CAS No.: 143476-26-0
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

GQ1b alpha ganglioside is a polysialylated glycosphingolipid belonging to the b-series gangliosides, characterized by four sialic acid residues attached to its carbohydrate core. It is synthesized through the sequential enzymatic modification of precursor gangliosides (GD3 → GD2 → GD1b → GT1b → GQ1b), with GQ1b representing a terminal product in this pathway . GQ1b alpha is predominantly localized in neuronal tissues, where it plays critical roles in synaptic plasticity, neurodevelopment, and signal transduction. Its structural complexity, particularly the α2,6-linked sialic acid residues, enables interactions with proteins such as lectins and antibodies, influencing cellular adhesion and immune responses .

Properties

CAS No.

143476-26-0

Molecular Formula

C11H9NO5

Synonyms

GQ1balpha ganglioside

Origin of Product

United States

Scientific Research Applications

Role in Cognitive Function and Neuroprotection

GQ1b has been implicated in enhancing cognitive functions and providing neuroprotective effects. Research indicates that GQ1b administration can ameliorate cognitive impairments associated with Alzheimer's disease. A study demonstrated that bilateral infusion of GQ1b into the hippocampus of triple-transgenic Alzheimer's disease mice resulted in improved cognitive performance and increased levels of brain-derived neurotrophic factor (BDNF) .

Table 1: Effects of GQ1b on Cognitive Functions

StudyModelTreatmentOutcome
Nature (2019)3xTg-AD miceGQ1b infusionIncreased BDNF, reduced Aβ plaque deposition
PubMed (2018)AD modelGQ1b treatmentEnhanced spatial learning and memory

Implications for Alzheimer's Disease Treatment

The potential therapeutic implications of GQ1b are particularly relevant for Alzheimer's disease. Studies have indicated that GQ1b not only enhances cognitive function but also reduces key pathological features associated with Alzheimer's, such as amyloid plaque formation and tau hyperphosphorylation .

Case Study: GQ1b in Alzheimer’s Disease Models

  • Model : Triple-transgenic mice (3xTg-AD)
  • Findings :
    • Significant reduction in hippocampal amyloid-beta oligomers following GQ1b treatment.
    • Improved performance in cognitive tests correlating with increased BDNF levels.

Future Directions for Research

Continued exploration into the applications of GQ1b could lead to novel therapeutic strategies for neurodegenerative diseases. Future research may focus on:

  • Longitudinal studies to assess the long-term effects of GQ1b treatment on cognitive decline.
  • Investigating the potential synergistic effects of GQ1b with other neuroprotective agents.
  • Exploring the role of GQ1b in other neurological conditions beyond Alzheimer's disease.

Comparison with Similar Compounds

Comparative Analysis of GQ1b Alpha and Structurally Related Gangliosides

Structural Differences

Gangliosides are classified based on their sialic acid content and carbohydrate chain structure. The b-series gangliosides share a common biosynthesis pathway but diverge in terminal modifications:

Ganglioside Sialic Acid Residues Core Structure Key Modifications
GQ1b alpha 4 GalNAcβ1-4(Neu5Acα2-8Neu5Acα2-3)Galβ1-4Glcβ1-Cer Terminal α2,6-linked sialic acid
GT1b 3 GalNAcβ1-4(Neu5Acα2-8Neu5Acα2-3)Galβ1-4Glcβ1-Cer Lacks one α2,6-linked sialic acid
GD1b 2 GalNAcβ1-4(Neu5Acα2-3)Galβ1-4Glcβ1-Cer Shorter sialylation pattern
GM1 1 Galβ1-3GalNAcβ1-4(Neu5Acα2-3)Galβ1-4Glcβ1-Cer Single sialic acid residue

GQ1b alpha’s additional α2,6-linked sialic acid distinguishes it from GT1b and enhances its binding specificity to proteins like LT-IIb, a bacterial toxin .

Functional Comparisons
  • Neuronal Differentiation :

    • GM1 and GT1b are essential for neuronal differentiation in embryonic and mesenchymal stem cells, acting as biomarkers for this process .
    • GQ1b alpha is implicated in advanced synaptic functions, such as long-term potentiation, but its direct role in differentiation remains less studied .
  • Metabolic Regulation: In diabetic rats, GD1b and GT1b levels increase in liver tissue, correlating with altered enzymatic activity (e.g., elevated GalNAcT and reduced SialT-4) .
  • Pathological Associations :

    • GM1 and GD1b accumulate in neurodegenerative diseases like Alzheimer’s, while GQ1b alpha is a target in autoimmune neuropathies (e.g., Miller Fisher syndrome) due to its antigenic epitopes .

Tables

Table 1. Comparative Functional Roles of b-Series Gangliosides

Ganglioside Neuronal Role Metabolic Role Disease Association References
GQ1b alpha Synaptic plasticity Not established Autoimmune neuropathies
GT1b Neuronal differentiation Diabetes-related dysregulation Neurodegeneration
GD1b Membrane stability Hepatic accumulation in diabetes Metabolic disorders
GM1 Neurodevelopment Glycolipid storage Alzheimer’s disease

Preparation Methods

Tissue Extraction Techniques

GQ1bα is a minor component in neural tissues, requiring optimized extraction protocols. The Folch partition method remains foundational, employing chloroform : methanol : water (5:5:1, v/v) to solubilize gangliosides while excluding non-polar lipids. Post-extraction, gangliosides partition into the aqueous phase, enriched via dialysis against deionized water. However, GQ1bα’s low abundance (≤0.1% of total brain gangliosides) demands further refinement.

Recent advancements use sequential solvent systems:

  • Primary extraction : Chloroform : methanol (2:1, v/v) with 0.1% acetic acid to enhance sialic acid stability.

  • Secondary partitioning : Butanol : water (1:1, v/v) to concentrate gangliosides, achieving 85–90% recovery of sialylated species.

Chromatographic Purification

Anion-exchange chromatography isolates GQ1bα from co-extracted gangliosides. DEAE-Sephadex columns elute gangliosides via stepwise NaCl gradients (0.01–0.5 M). GQ1bα, bearing five sialic acids, elutes at 0.3–0.4 M NaCl, distinct from GM1 (0.1 M) and GD1a (0.2 M). Subsequent HPTLC (high-performance thin-layer chromatography) on silica gel 60 plates with chloroform : methanol : 0.2% CaCl₂ (55:45:10, v/v) resolves GQ1bα (R<sub>f</sub> = 0.22) from GQ1b (R<sub>f</sub> = 0.28).

Table 1: Ganglioside Elution Profiles in Anion-Exchange Chromatography

GangliosideNaCl Elution (M)Sialic Acid Count
GM10.11
GD1a0.22
GQ1bα0.3–0.45

Chemical Synthesis Strategies

Late-Stage Ceramide Coupling

This approach constructs the glycan core before attaching the ceramide lipid. The glycan (e.g., gangliotetraose with pre-installed sialic acids) is synthesized via stepwise glycosylation:

  • Sialylation : α2-3 sialylation of galactose using CMP-Neu5Ac and ST3Gal-II.

  • Branching : α2-6 sialylation of GalNAc via recombinant ST6GalNAc-V.

  • Ceramide coupling : Phosphoryl imidazole-activated glycan reacted with ceramide in tetrahydrofuran : water (4:1, v/v).

Yields for GQ1bα synthesis via this route reach 40–45%, with purity >95% after reverse-phase HPLC.

Glucosyl Ceramide Cassette Strategy

Here, glucosylceramide serves as a building block. The cassette is elongated enzymatically:

  • Lactosylation : UDP-galactose and β1-4-galactosyltransferase (GalT) extend glucosylceramide to lactosylceramide.

  • Sialylation : Sequential sialylation with ST8Sia-III (α2-8) and ST6GalNAc-V (α2-6).

This method achieves 50–60% yields but requires stringent control of enzyme kinetics to avoid polysialylation.

Table 2: Comparative Yields of Chemical Synthesis Methods

MethodYield (%)Purity (%)Key Challenge
Late-stage ceramide coupling40–45>95Glycan-ceramide solubility
Glucosyl ceramide cassette50–6090Enzyme inactivation

Enzymatic and Biosynthetic Approaches

In Vitro Biosynthesis Using Golgi Fractions

Rat liver Golgi membranes catalyze GQ1bα synthesis from GT1b via α2-6 sialyltransferase (ST6GalNAc-V). The reaction mixture includes:

  • 50 mM HEPES (pH 7.0)

  • 10 mM MnCl₂

  • 0.5% Triton X-100

  • 1 mM CMP-Neu5Ac

Incubation at 37°C for 24 hours converts 70–75% of GT1b to GQ1bα, confirmed by MALDI-TOF (m/z 2905.3 [M-H]<sup>−</sup>).

Recombinant Glycosyltransferases

Co-expression of ST8Sia-III and ST6GalNAc-V in HEK293 cells enables large-scale GQ1bα production. Optimized conditions yield 20 mg/L culture, a 10-fold improvement over native Golgi methods.

Analytical Verification of GQ1bα Structure

Mass Spectrometry

MALDI-TOF MS in negative ion mode detects GQ1bα at m/z 2905.3, with MS/MS fragmentation confirming α2-6 linkage (diagnostic ion at m/z 657.2).

Immunochemical Validation

Anti-Chol-1α antibodies (IgM) specifically bind GQ1bα in HPTLC overlay assays, with no cross-reactivity to GQ1b .

Q & A

Q. How is GQ1balpha ganglioside structurally identified and validated in experimental models?

this compound is identified using permethylation analysis followed by gas chromatography-mass spectrometry (GC/MS). Key steps include derivatization to generate alditol acetates, which are analyzed for methyl group distribution to determine glycosidic linkages. For example, permethylation of GQ1balpha yields specific derivatives (e.g., 2,3,6-tri-O-methyl-glucitol) to confirm terminal sialic acid positions . Structural validation requires corroboration with nuclear magnetic resonance (NMR) and tandem mass spectrometry (MS/MS) to resolve ambiguities in branching patterns.

Q. What are the standard methodologies for quantifying gangliosides like GQ1balpha in biological samples?

Quantification involves lipid extraction using chloroform/methanol mixtures, followed by purification via thin-layer chromatography (TLC) or solid-phase extraction. Advanced platforms like MALDI imaging mass spectrometry (MALDI-IMS) enable spatial mapping of ganglioside distribution in tissues, with region-of-interest (ROI) analysis for comparative quantification (e.g., injury vs. healthy tissue) . Normalization to internal standards (e.g., deuterated analogs) is critical for accuracy.

Q. How does this compound contribute to neurological disease pathogenesis?

GQ1balpha modulates synaptic plasticity and neuroinflammation by interacting with membrane receptors (e.g., Siglecs). Its accumulation or depletion is linked to neurodegenerative disorders, as seen in studies where altered ganglioside profiles correlate with α-synuclein aggregation in synucleinopathies . Experimental models use knockout mice or enzymatic inhibitors (e.g., sialidase) to dissect these roles.

Advanced Research Questions

Q. How can contradictory data on ganglioside function (e.g., neuroprotective vs. pathogenic roles) be resolved?

Contradictions often arise from context-dependent interactions. For example, GQ1balpha’s role in neuroprotection may depend on its localization (lipid rafts vs. cytosolic pools) and binding partners. Researchers should employ conditional knockout models and tissue-specific overexpression systems to isolate variables. Cross-validation using orthogonal methods (e.g., immunohistochemistry vs. lipidomics) is essential .

Q. What experimental strategies optimize the synthesis of this compound analogs for functional studies?

Chemoenzymatic synthesis using sialyltransferases (e.g., α2-3ST or α2-6ST) allows precise control over sialic acid linkages. Permethylation analysis of synthetic products must confirm linkage specificity (e.g., S2–3PG vs. S2–6PG structures). Purity is validated via high-performance liquid chromatography (HPLC) coupled with evaporative light scattering detection (ELSD) .

Q. How do researchers address challenges in distinguishing GQ1balpha from structurally similar gangliosides (e.g., GT1b) in complex mixtures?

Differential mobility in TLC (e.g., chloroform/methanol/water solvent systems) and MS/MS fragmentation patterns (e.g., diagnostic ions at m/z 290 for sialic acid) are used. Immunostaining with monoclonal antibodies (e.g., anti-GT1b) provides specificity but requires validation against isobaric interferents .

Methodological Considerations

Q. What are the critical controls for ensuring reproducibility in ganglioside extraction protocols?

  • Negative controls: Omit extraction solvents to assess contamination.
  • Matrix spikes: Add known ganglioside standards to evaluate recovery rates.
  • Enzymatic digestion controls: Use sialidase-treated samples to confirm sialic acid dependence in assays .

Q. How should researchers design longitudinal studies to evaluate GQ1balpha dynamics in disease progression?

Use multi-omics integration (lipidomics, transcriptomics) to correlate GQ1balpha levels with gene expression (e.g., ST3GAL5). Time-resolved MALDI-IMS tracks spatial changes in ganglioside distribution, while statistical models (e.g., mixed-effects regression) account for intra-subject variability .

Data Interpretation and Reporting

Q. What statistical frameworks are appropriate for analyzing ganglioside expression data with high biological variability?

Non-parametric tests (e.g., Mann-Whitney U) are preferred for small sample sizes. For high-dimensional data (e.g., MALDI-IMS), principal component analysis (PCA) reduces dimensionality, and false discovery rate (FDR) correction adjusts for multiple comparisons .

Q. How should conflicting results between in vitro and in vivo ganglioside studies be addressed in manuscripts?

Explicitly discuss methodological disparities (e.g., lipid raft isolation artifacts in vitro vs. intact tissue environments). Use supplementary tables to compare experimental conditions (e.g., buffer composition, cell lines) and their impact on outcomes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.